(R)-3''-Hydroxy Pravastatin Sodium Salt
Overview
Description
(R)-3''-Hydroxy Pravastatin Sodium Salt, also known as ®-3’'-hydroxy pravastatin sodium, is a chemical compound with the molecular formula C23H35O8.Na.
Preparation Methods
The synthesis of ®-3’'-hydroxy pravastatin sodium involves several steps. The synthetic routes typically include the hydroxylation of pravastatin sodium under specific reaction conditions. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
®-3’'-hydroxy pravastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-3’'-hydroxy pravastatin sodium has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry.
Biology: It is studied for its effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of ®-3’'-hydroxy pravastatin sodium involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
Comparison with Similar Compounds
®-3’'-hydroxy pravastatin sodium can be compared with other similar compounds, such as:
Pravastatin sodium: While both compounds are used to lower cholesterol levels, ®-3’'-hydroxy pravastatin sodium has a hydroxyl group that may enhance its efficacy.
Atorvastatin calcium: This compound is another HMG-CoA reductase inhibitor but differs in its molecular structure and pharmacokinetic properties.
Simvastatin: Similar to pravastatin, simvastatin is used to lower cholesterol levels but has different metabolic pathways and side effects.
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14+,16+,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHPBQZWYYTKO-OYKXKHFWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@@H](C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729860 | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722504-46-3 | |
Record name | (R)-3''-Hydroxy pravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3''-HYDROXY PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW96MX2PQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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